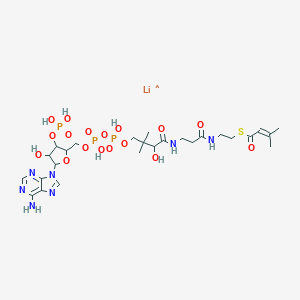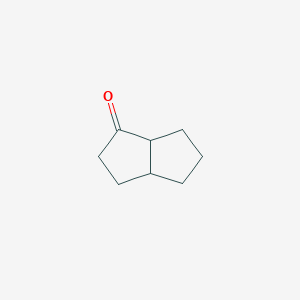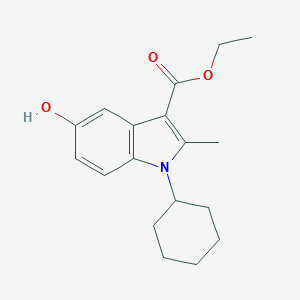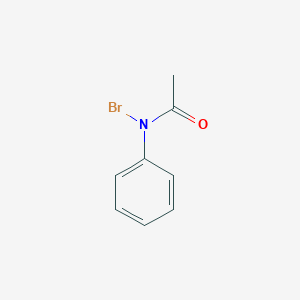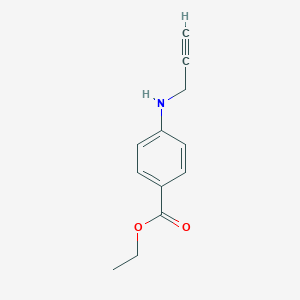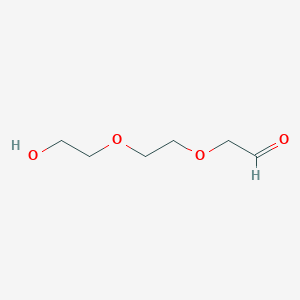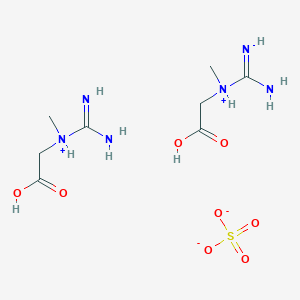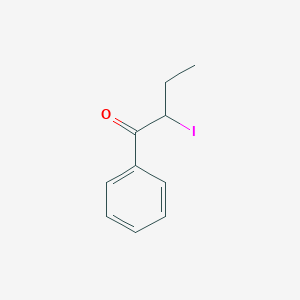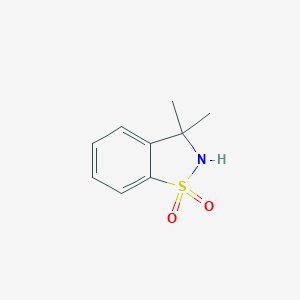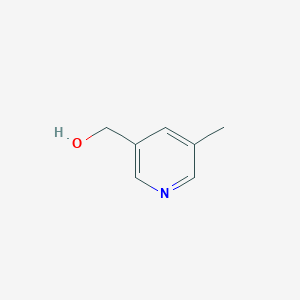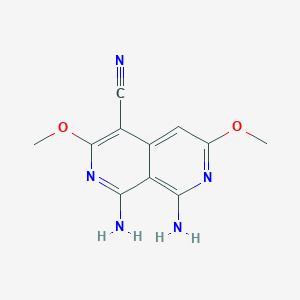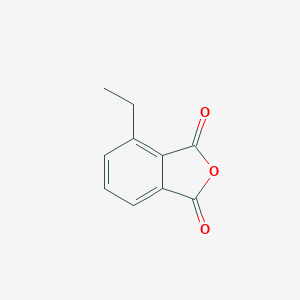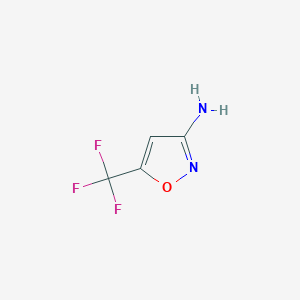
5-(三氟甲基)异噁唑-3-胺
概述
描述
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoxazol-3-amine and related compounds involves several methods, including the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles. Another method involves the 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes to yield N-functionalized isoxazolidines containing a trifluoromethyl group, demonstrating the versatility in synthetic approaches for incorporating the trifluoromethyl group into the isoxazole ring (Strekowski et al., 1995); (Molander & Cavalcanti, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group and isoxazole ring is influenced by the presence of this group. Studies on similar molecules, such as 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, have shown that the trifluoromethyl group can significantly affect the molecular conformation, demonstrating the impact of trifluoromethyl substitution on the molecular structure (Pyrih et al., 2023).
Chemical Reactions and Properties
5-(Trifluoromethyl)isoxazol-3-amine participates in various chemical reactions, highlighting its reactivity and functional utility. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines showcases the compound's ability to undergo substitution reactions, forming new chemical bonds and structures (Reitz & Finkes, 1989).
科学研究应用
合成官能化异噁唑烷化合物5-(三氟甲基)异噁唑-3-胺已被用于合成高度官能化的5-三氟甲基-2-异噁唑烷衍生物,具有三氟甲基磺酰基团。这些化合物通过对异噁唑三氟烯进行立体选择性三氟甲基化和卤代反应合成,具有潜在的生物功能,包括抗寄生虫活性 (Kawai et al., 2014)。
环加成反应一种由AgNTf2催化的ynamides和未保护的异噁唑-5-胺之间的形式[3 + 2]环加成过程已被开发,用于生产官能化的5-氨基-1H-吡咯-3-甲酰胺衍生物。这种反应涉及一种不寻常的α-亚胺银卡宾中间体,导致高产率的产物,并展示了异噁唑-5-胺在环加成反应中的多功能性 (Cao et al., 2019)。
生物活性和药物合成异噁唑已被用于合成具有潜在抗肿瘤活性的化合物。具体而言,新型异噁唑衍生物显示出显著的抗肿瘤活性,在与厄立特氏腹水癌细胞的测试中表现优于5-氟尿嘧啶等已知细胞毒性药物,突显了这些结构的治疗潜力 (Hamama et al., 2017)。
药物应用异噁唑烷已被确定为药物中关键的基团,显示出作为密集官能化分子制备的构建块的多功能性。它们独特的反应性和性质使它们在药物开发、农药和材料科学中具有价值 (da Silva et al., 2018)。
安全和危害
属性
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazol-3-amine | |
CAS RN |
110234-43-0 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
